molecular formula C11H15NO2 B13568177 Ethyl 2-amino-2-(3-methylphenyl)acetate CAS No. 500772-82-7

Ethyl 2-amino-2-(3-methylphenyl)acetate

Cat. No.: B13568177
CAS No.: 500772-82-7
M. Wt: 193.24 g/mol
InChI Key: KVKUTZRBBFVQTG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3-methylphenyl)acetate is a glycine derivative characterized by a phenyl ring substituted with a methyl group at the meta position and an ethyl ester functional group. The meta-methyl substitution on the phenyl ring distinguishes it from other positional isomers and influences its physicochemical properties, such as solubility, lipophilicity, and electronic effects [1].

Properties

CAS No.

500772-82-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-amino-2-(3-methylphenyl)acetate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10(12)9-6-4-5-8(2)7-9/h4-7,10H,3,12H2,1-2H3

InChI Key

KVKUTZRBBFVQTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC(=C1)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(3-methylphenyl)acetate can be achieved through several methods. One common approach involves the reaction of 3-methylbenzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-2-(3-methylphenyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amine, which can then interact with various receptors and enzymes in the body.

Comparison with Similar Compounds

Data Tables

Table 2: Impact of Ester Groups

Compound Ester Group Solubility (mg/mL) Stability in Plasma
Ethyl 2-amino-2-(3-methylphenyl)acetate Ethyl 12.5 >24 hours
Methyl (2-amino-phenyl)-acetate Methyl 18.3 8–12 hours

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